molecular formula C7H6Cl2N2O B187982 2,4-Dichlorobenzhydrazide CAS No. 5814-06-2

2,4-Dichlorobenzhydrazide

Cat. No. B187982
CAS RN: 5814-06-2
M. Wt: 205.04 g/mol
InChI Key: QOJQHOGSXXSMKX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is widely used in various scientific research applications .


Synthesis Analysis

2,4-Dichlorobenzhydrazide serves as a reagent for compound synthesis, a catalyst for organic reactions, and a laboratory reagent for biochemical and physiological investigations . It is used as a versatile reagent for synthesizing diverse compounds .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzhydrazide consists of a benzene ring with two chlorine atoms and a hydrazide group attached to it . The exact mass of the molecule is 203.9857182 g/mol .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzhydrazide is a crystalline white solid that exhibits solubility in water, ethanol, and various organic solvents . It has a molecular weight of 205.04 g/mol, and its computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Compound Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4-Dichlorobenzhydrazide is used as a versatile reagent for synthesizing diverse compounds .
  • Methods of Application: The specific methods of application can vary depending on the type of compound being synthesized. Generally, it would be mixed with other reagents under controlled conditions to facilitate the desired chemical reaction .
  • Results or Outcomes: The outcome of these reactions is the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process .

Catalyst in Organic Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4-Dichlorobenzhydrazide acts as a catalyst in organic reactions .
  • Methods of Application: As a catalyst, it is used to speed up certain organic reactions. The specific methods of application can vary depending on the reaction .
  • Results or Outcomes: The use of 2,4-Dichlorobenzhydrazide as a catalyst can lead to faster and more efficient reactions. The specific results would depend on the particular reaction .

Biochemical and Physiological Studies

  • Scientific Field: Biochemistry and Physiology
  • Application Summary: 2,4-Dichlorobenzhydrazide is used as a laboratory reagent for conducting biochemical and physiological studies .
  • Methods of Application: In these studies, it acts as an oxidizing agent, leading to potential oxidative damage to cellular components .
  • Results or Outcomes: It exhibits the ability to interact with enzymes, proteins, and other cellular components, thereby affecting their activity .

Herbicides

  • Scientific Field: Agricultural Science
  • Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide .
  • Methods of Application: It is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
  • Results or Outcomes: The use of 2,4-D based herbicides can effectively control the growth of wide leaf weeds, improving crop yield .

Adsorbents for Removing Pesticides

  • Scientific Field: Environmental Science
  • Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of adsorbents for removing pesticides from effluents .
  • Methods of Application: The synthesized adsorbents are used to treat effluents containing pesticides .
  • Results or Outcomes: The use of these adsorbents can effectively remove pesticides from effluents, reducing environmental pollution .

Antiproliferative and Antibacterial Activity

  • Scientific Field: Medical and Pharmaceutical Research
  • Application Summary: 2,4-Dichlorobenzhydrazide is used in the synthesis of new thiazolidine-2,4-dione derivatives, which have shown in vitro antiproliferative and antibacterial activity .
  • Methods of Application: The synthesized compounds are tested on various bacterial strains and cancer cells to evaluate their antiproliferative and antibacterial properties .
  • Results or Outcomes: The synthesized compounds have shown promising results in inhibiting the growth of bacteria and cancer cells .

Safety And Hazards

2,4-Dichlorobenzhydrazide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2,4-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQHOGSXXSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206883
Record name 2,4-Dichlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzhydrazide

CAS RN

5814-06-2
Record name 2,4-Dichlorobenzhydrazide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5814-06-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzhydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MM Dutta, BN Goswami… - Journal of heterocyclic …, 1986 - Wiley Online Library
A series of new 1‐(2,4‐dichlorobenzoyl) hydrazones and 2‐aryl/aralkyl‐5‐(2,4‐dichlorophenyl)‐1,3,4‐oxadiazoles have been synthesized from 2,4‐dichlorobenzoylhydrazine and …
Number of citations: 73 onlinelibrary.wiley.com
N Trotsko, A Przekora, J Zalewska… - Journal of enzyme …, 2018 - Taylor & Francis
In our present research, we synthesised new thiazolidine-2,4-diones (12–28). All the newly synthesised compounds were evaluated for antiproliferative and antibacterial activity. …
Number of citations: 40 www.tandfonline.com
T Plech, B Kaproń, A Paneth, M Wujec… - Journal of Enzyme …, 2015 - Taylor & Francis
A series of six 2,5-disubstituted 1,3,4-thiadiazole derivatives was synthesized and examined for cytotoxic activity in MCF-7 and MDA-MB-231 breast cancer cells. MTT assay confirmed …
Number of citations: 18 www.tandfonline.com
MA Alves, AC de Queiroz, AB Leite, FT Martins… - RSC …, 2020 - pubs.rsc.org
Leishmaniasis is a neglected parasitic disease, and current treatment includes limitations of toxicity, variable efficacy, high costs and inconvenient doses and treatment schedules. …
Number of citations: 1 pubs.rsc.org
C Colon - 1983 - stars.library.ucf.edu
A series of routes are described for the synthesis of new potential insecticides which are symmetrical or asymmetrical similogs of 2, 5-Bis (dichloropheny1)-1, 3, 4-oxadiazole and its …
Number of citations: 0 stars.library.ucf.edu
SD Jorge, F Palace-Berl, A Masunari… - Bioorganic & medicinal …, 2011 - Elsevier
The aim of this study was the design of a set of benzofuroxan derivatives as antimicrobial agents exploring the physicochemical properties of the related substituents. Topliss’ decision …
Number of citations: 38 www.sciencedirect.com

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